6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The presence of a methyl group at position 6 and a p-tolyl group at position 2 further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate dicarbonyl compound, such as acetylacetone, under acidic or basic conditions to yield the desired pyridazinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It can be used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydropyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one: Similar structure but with a phenyl group at position 2.
2-(p-Tolyl)-4,5-dihydropyridazin-3(2H)-one: Similar structure but without the methyl group at position 6.
Uniqueness
6-Methyl-2-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the specific combination of substituents on the pyridazine ring. The presence of both a methyl group and a p-tolyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)-4,5-dihydropyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-3-6-11(7-4-9)14-12(15)8-5-10(2)13-14/h3-4,6-7H,5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNWHGXEVZWIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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